2-Butan-2-yl-1-ethylbenzimidazole
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Overview
Description
2-Butan-2-yl-1-ethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides. This structural characteristic allows them to interact easily with biological systems, making them valuable in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-1-ethylbenzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is usually carried out in a mixture of solvents, and the product is separated using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents may vary depending on the specific requirements of the industrial setup.
Chemical Reactions Analysis
Types of Reactions
2-Butan-2-yl-1-ethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Butan-2-yl-1-ethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Butan-2-yl-1-ethylbenzimidazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and ultimately causing cell cycle arrest and apoptosis . The compound’s ability to bind to DNA and interfere with its replication and transcription processes also contributes to its biological effects .
Comparison with Similar Compounds
2-Butan-2-yl-1-ethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Albendazole: A well-known antiparasitic agent.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of butan-2-yl and ethyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
2-butan-2-yl-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-10(3)13-14-11-8-6-7-9-12(11)15(13)5-2/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQROFMNWYXCDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2N1CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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